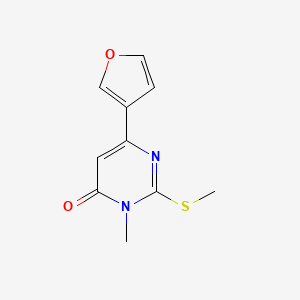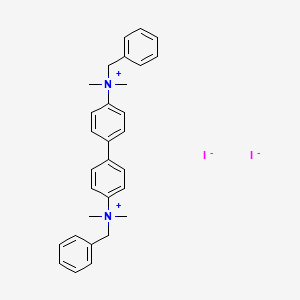
4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide is a chemical compound with the molecular formula C30H34N2I2. It is known for its unique structure, which consists of two benzyl groups attached to a biphenyl core through dimethylammonium linkages. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide typically involves the reaction of biphenyl with benzyldimethylamine in the presence of iodine. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield the final product.
Industrial Production Methods
Industrial production of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous monitoring: To ensure optimal reaction conditions
Purification steps: Including recrystallization and filtration to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium azide in dimethylformamide
Major Products Formed
Oxidation: Formation of biphenyl derivatives with carboxylic acid groups
Reduction: Formation of biphenyl derivatives with amine groups
Substitution: Formation of azide-substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, preventing substrate access.
Modulate receptor function: By interacting with cell surface receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide can be compared with other similar compounds, such as:
4,4’-Biphenyldiamine: Lacks the benzyldimethylammonium groups, resulting in different chemical properties and applications.
Benzyltrimethylammonium iodide: Contains a single benzyl group and trimethylammonium, leading to variations in reactivity and biological activity.
The uniqueness of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide lies in its dual benzyl groups and biphenyl core, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
24660-76-2 |
|---|---|
Molekularformel |
C30H34I2N2 |
Molekulargewicht |
676.4 g/mol |
IUPAC-Name |
benzyl-[4-[4-[benzyl(dimethyl)azaniumyl]phenyl]phenyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C30H34N2.2HI/c1-31(2,23-25-11-7-5-8-12-25)29-19-15-27(16-20-29)28-17-21-30(22-18-28)32(3,4)24-26-13-9-6-10-14-26;;/h5-22H,23-24H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ODAUQSGHPYKFGK-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](C)(C)CC4=CC=CC=C4.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
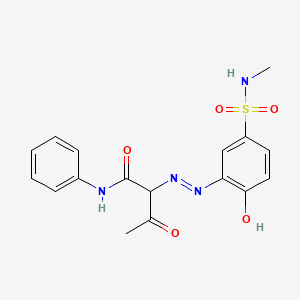


![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
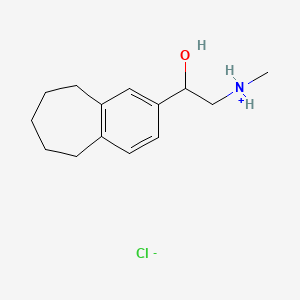
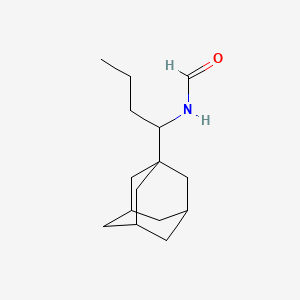
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
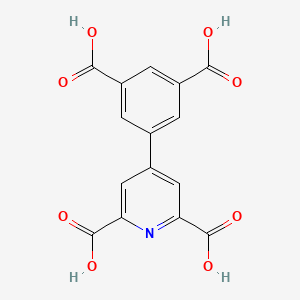

![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)

